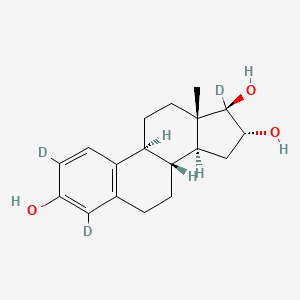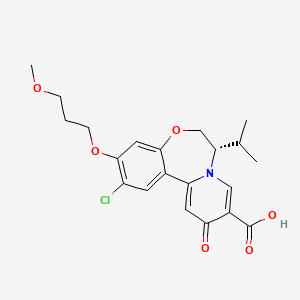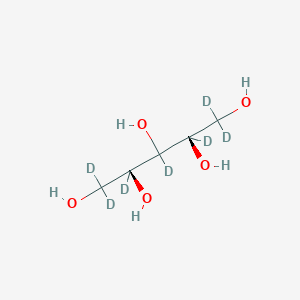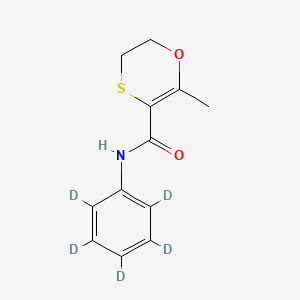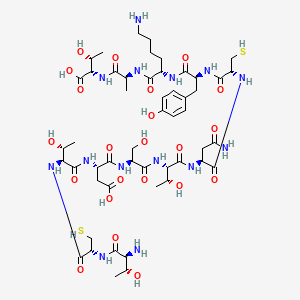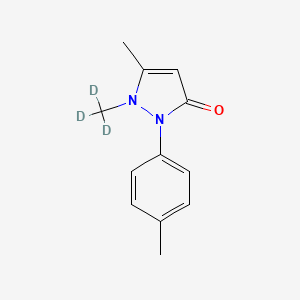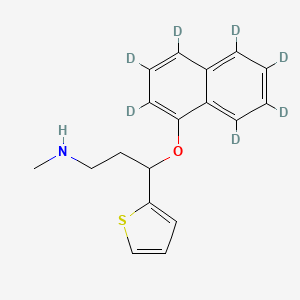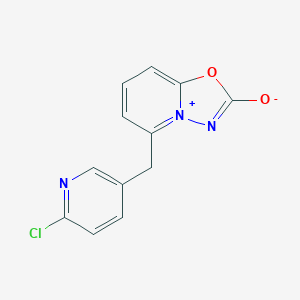
nAChR modulator-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
nAChR modulator-2 is a compound that acts as a modulator of nicotinic acetylcholine receptors (nAChRs). These receptors are a family of multi-subunit transmembrane neurotransmitter receptors that play critical roles in the central and peripheral nervous systems. This compound is primarily used as an insecticide, targeting insect nAChRs to exert its effects .
Análisis De Reacciones Químicas
nAChR modulator-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted analogs .
Aplicaciones Científicas De Investigación
nAChR modulator-2 has a wide range of scientific research applications. In chemistry, it is used to study the modulation of nicotinic acetylcholine receptors and their role in neurotransmission. In biology, it is employed to investigate the effects of nAChR modulation on various cellular processes, including proliferation, differentiation, and cytokine release . In medicine, this compound is explored for its potential therapeutic applications in treating neurodegenerative diseases, such as Alzheimer’s disease and Parkinson’s disease, due to its ability to modulate neuroinflammation . Additionally, it is used in the industry as an insecticide to control pest populations .
Mecanismo De Acción
nAChR modulator-2 exerts its effects by binding to nicotinic acetylcholine receptors, which are ligand-gated ion channels. These receptors are composed of five subunits that form a central pore permeable to cations such as calcium and sodium . Upon binding to the receptor, this compound induces conformational changes that lead to the opening of the ion channel, allowing the influx of cations and subsequent depolarization of the cell membrane . This modulation of ion flow can affect various cellular processes, including neurotransmitter release and signal transduction pathways .
Comparación Con Compuestos Similares
nAChR modulator-2 can be compared with other similar compounds, such as neonicotinoids and spinosyns, which also target nicotinic acetylcholine receptors in insects . Neonicotinoids, like imidacloprid and thiamethoxam, are widely used insecticides that act on nAChRs but have different subunit specificities and binding affinities . Spinosyns, such as spinosad, act on α6 homomeric pentamers of nAChRs and have distinct modes of action compared to neonicotinoids . The uniqueness of this compound lies in its specific modulation of insect nAChRs, making it a valuable tool for pest control and scientific research .
Similar Compounds
- Neonicotinoids (e.g., imidacloprid, thiamethoxam)
- Spinosyns (e.g., spinosad)
- Sulfoxaflor
- Flupyradifurone
- Triflumezopyrim
Propiedades
Fórmula molecular |
C12H8ClN3O2 |
|---|---|
Peso molecular |
261.66 g/mol |
Nombre IUPAC |
5-[(6-chloropyridin-3-yl)methyl]-[1,3,4]oxadiazolo[3,2-a]pyridin-4-ium-2-olate |
InChI |
InChI=1S/C12H8ClN3O2/c13-10-5-4-8(7-14-10)6-9-2-1-3-11-16(9)15-12(17)18-11/h1-5,7H,6H2 |
Clave InChI |
LRTBGGZYKCAJPA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=[N+]2C(=C1)OC(=N2)[O-])CC3=CN=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


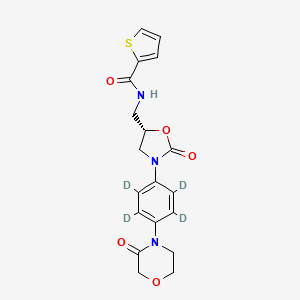

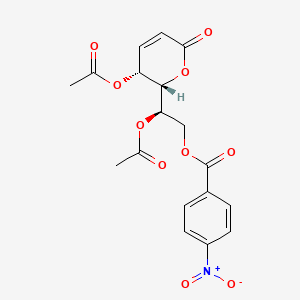
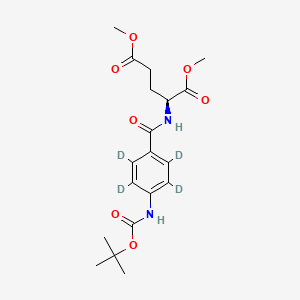
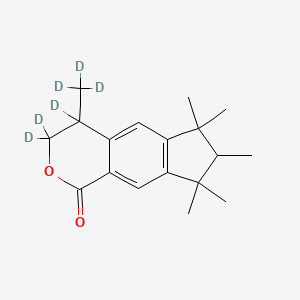
![[Glu4]-Oxytocin](/img/structure/B12413330.png)

